Fosamprenavir sodium

Descripción general

Descripción

El fosamprenavir sódico es un profármaco de amprenavir, un inhibidor de la proteasa del virus de inmunodeficiencia humana (VIH) . Se utiliza en el tratamiento y la profilaxis postexposición de la infección por VIH-1 . El fosamprenavir sódico está diseñado para mejorar la solubilidad y la biodisponibilidad del amprenavir, haciéndolo más eficaz en el uso clínico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del fosamprenavir sódico implica la reacción del compuesto que se muestra en la fórmula II o su sal de amonio con una fuente de iones metálicos en un solvente para obtener el compuesto que se muestra en la fórmula III . El solvente puede ser metanol, etanol, n-propanol, iso-propanol, n-butanol o sec-butanol . La reducción catalítica se lleva a cabo utilizando hidrógeno como agente reductor en presencia de un catalizador de paladio-carbono .

Métodos de producción industrial: Los métodos de producción industrial se centran en reducir los costos y mejorar la productividad. El método de preparación de derivados del fosamprenavir es aplicable para la popularización y aplicación a gran escala . El proceso implica la reducción catalítica y el uso de varios solventes y fuentes de iones metálicos para lograr el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El fosamprenavir sódico experimenta varios tipos de reacciones químicas, incluida la oxidación y la reducción .

Reactivos y condiciones comunes:

Reducción: Reducción catalítica utilizando hidrógeno en presencia de un catalizador de paladio-carbono.

Principales productos formados: El principal producto formado a partir de la reacción de reducción es el propio fosamprenavir sódico, que luego se hidroliza a amprenavir in vivo .

Aplicaciones Científicas De Investigación

HIV Treatment

Fosamprenavir sodium is predominantly indicated for the treatment of HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance therapeutic efficacy. Clinical trials have demonstrated that fosamprenavir exhibits comparable potency to other protease inhibitors like lopinavir, although it may lead to higher cholesterol levels in some patients .

Key Studies:

- Efficacy in HIV Treatment : A study involving HIV-infected children showed that fosamprenavir-containing regimens were effective, although treatment-emergent mutations were noted in some cases .

Laryngopharyngeal Reflux (LPR)

Recent investigations have focused on the repurposing of fosamprenavir for treating laryngopharyngeal reflux, a condition characterized by the backflow of stomach contents into the throat. Research indicates that fosamprenavir can inhibit pepsin, a key enzyme implicated in laryngeal damage associated with LPR.

Clinical Trials:

- Inhaled Fosamprenavir : An inhalation study demonstrated that aerosolized fosamprenavir could prevent pepsin-mediated laryngeal damage in a mouse model, suggesting a novel therapeutic approach for LPR .

- Oral Fosamprenavir-Sodium Alginate : A clinical trial is underway to assess the effectiveness of oral fosamprenavir-sodium alginate in improving symptoms of proton pump inhibitor-refractory gastroesophageal reflux disease over an eight-week period .

Gastroesophageal Reflux Disease (GERD)

This compound has also been evaluated for its potential benefits in patients with GERD, particularly those who do not respond adequately to standard treatments. The combination of fosamprenavir with sodium alginate aims to enhance symptom relief by targeting both acid and non-acid reflux components.

Research Insights:

- A study is investigating whether fosamprenavir-sodium alginate significantly improves heartburn severity and regurgitation frequency compared to a placebo .

Pharmacological Mechanism

Fosamprenavir is rapidly converted to amprenavir upon administration, which then exerts its effects as an HIV protease inhibitor. The drug's mechanism involves binding to and inhibiting pepsin, thereby mitigating damage caused by laryngeal reflux .

Adverse Effects and Considerations

While generally well-tolerated, fosamprenavir can cause side effects such as diarrhea, headache, and dizziness. Rare but severe reactions include Stevens-Johnson syndrome . Its interactions with other medications metabolized by the CYP3A4 enzyme necessitate careful management when co-administered with other drugs.

Mecanismo De Acción

El fosamprenavir sódico se hidroliza rápidamente por las fosfatasas celulares a amprenavir en el epitelio intestinal a medida que se absorbe . El amprenavir se une al sitio de actividad de la proteasa del VIH-1 e inhibe la escisión de los precursores polipeptídicos Gag-Pol virales en proteínas funcionales individuales que se requieren para el VIH infeccioso . Esto da como resultado la formación de partículas virales inmaduras y no infecciosas .

Comparación Con Compuestos Similares

El fosamprenavir sódico se compara con otros inhibidores de la proteasa como el lopinavir y el ritonavir . Si bien todos estos compuestos inhiben la proteasa del VIH-1, el fosamprenavir sódico es único debido a su naturaleza de profármaco, que permite una mejor solubilidad y biodisponibilidad .

Compuestos similares:

Ritonavir: A menudo se utiliza en combinación con otros inhibidores de la proteasa para mejorar su eficacia.

La capacidad del fosamprenavir sódico para hidrolizarse a amprenavir, junto con sus propiedades farmacocinéticas mejoradas, lo convierten en una valiosa adición al arsenal de fármacos antirretrovirales .

Actividad Biológica

Fosamprenavir sodium, marketed under the name Lexiva, is a prodrug of amprenavir, an antiretroviral medication used primarily in the treatment of HIV-1 infection. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and potential for repurposing in other medical conditions.

Fosamprenavir is converted into amprenavir upon administration. Amprenavir functions as an HIV-1 protease inhibitor , which is crucial in the viral replication cycle. HIV protease is responsible for cleaving viral polyproteins into functional proteins necessary for the assembly of new virions. By inhibiting this enzyme, amprenavir prevents the maturation of HIV particles, leading to the production of immature and non-infectious viral forms .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key parameters include:

- Bioavailability : The absolute oral bioavailability of amprenavir after fosamprenavir administration is not fully established; however, studies indicate a significant absorption following oral intake .

- Protein Binding : Amprenavir exhibits high protein binding (approximately 90%), primarily to alpha-1-acid glycoprotein .

- Metabolism : The drug undergoes rapid hydrolysis in the gut epithelium to release amprenavir and inorganic phosphate. Amprenavir is further metabolized by the cytochrome P450 3A4 enzyme system in the liver .

- Elimination : Fosamprenavir's elimination route has not been extensively detailed, but it is primarily excreted as metabolites through hepatic pathways.

Table 1: Pharmacokinetic Parameters of Fosamprenavir

| Parameter | Value |

|---|---|

| Bioavailability | Not fully established |

| Protein Binding | ~90% (alpha-1-acid glycoprotein) |

| Half-life | Approximately 7 hours |

| Metabolism | CYP3A4 enzyme system |

| Excretion | Hepatic metabolites |

Clinical Efficacy

Fosamprenavir has demonstrated significant antiviral activity in clinical settings. A notable study involving HIV-infected infants and children showed that a regimen combining fosamprenavir with ritonavir achieved substantial viral suppression. After 48 weeks, 61% of subjects had plasma HIV-1 RNA levels below 50 copies/mL .

Case Study Insights

In a phase II study, fosamprenavir/ritonavir was administered to HIV-infected subjects aged 4 weeks to <2 years. The results indicated that:

- Efficacy : 65% achieved plasma HIV-1 RNA <400 copies/mL.

- Adverse Events : Commonly reported adverse events included diarrhea and respiratory infections but were generally well tolerated .

Repurposing Potential

Recent research has explored the potential repurposing of fosamprenavir for treating laryngopharyngeal reflux (LPR). Preclinical studies indicated that fosamprenavir could inhibit pepsin, a key therapeutic target in LPR, by preventing pepsin-mediated laryngeal damage. In animal models, both gavage and aerosol delivery methods showed protective effects against pepsin-induced injury .

Table 2: Potential Repurposing Studies

Propiedades

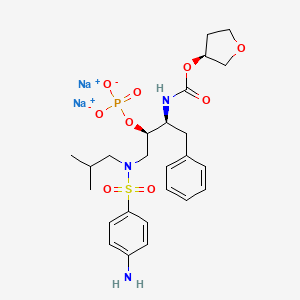

IUPAC Name |

disodium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3O9PS.2Na/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;/q;2*+1/p-2/t21-,23-,24+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMGUXZZROZJIT-KMIZVRHLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N3Na2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177208 | |

| Record name | Fosamprenavir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226700-80-7 | |

| Record name | Fosamprenavir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamprenavir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAMPRENAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSG28FSA0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.